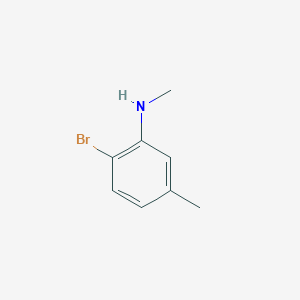
3-Methyl-2,4-diphenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,4-diphenylquinoline, with the chemical formula C22H17N, has a molecular weight of 295.37 g/mol. It is also known by its CAS number: 10266-13-4 . This compound belongs to the class of quinoline derivatives, which are aromatic heterocyclic compounds.
Preparation Methods
Synthetic Routes:
There are several synthetic routes to prepare 3-Methyl-2,4-diphenylquinoline. One common method involves the condensation of 2-aminobenzophenone with an aldehyde (such as acetophenone) in the presence of an acid catalyst. The reaction proceeds through cyclization to form the quinoline ring system. The specific reaction conditions and reagents may vary depending on the desired yield and purity.
Industrial Production:
While industrial-scale production methods for this compound are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers often optimize reaction conditions, solvent choice, and purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
3-Methyl-2,4-diphenylquinoline can undergo various chemical reactions:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromic acid.
Reduction: Reduction with hydrogen gas over a catalyst (such as palladium on carbon) leads to the corresponding tetrahydroquinoline.
Substitution: Substituents on the phenyl rings can be modified via electrophilic aromatic substitution reactions.
Major products formed from these reactions include derivatives with altered substitution patterns on the quinoline ring.
Scientific Research Applications
3-Methyl-2,4-diphenylquinoline finds applications in diverse fields:
Chemistry: It serves as a building block for designing other quinoline-based compounds.
Biology: Researchers explore its potential as a fluorescent probe or ligand for biological studies.
Medicine: Investigations focus on its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Its optical properties make it useful in materials science (e.g., OLEDs).
Mechanism of Action
The exact mechanism by which 3-Methyl-2,4-diphenylquinoline exerts its effects depends on its specific application. For instance, in biological studies, it may interact with cellular targets or participate in signaling pathways. Further research is needed to elucidate these mechanisms comprehensively.
Comparison with Similar Compounds
While 3-Methyl-2,4-diphenylquinoline is unique due to its specific substitution pattern, it shares similarities with other quinoline derivatives. Some related compounds include 6-Methyl-2,4-diphenylquinoline (CAS: 73402-92-3) and other structurally analogous molecules.
Properties
CAS No. |
10266-13-4 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-methyl-2,4-diphenylquinoline |
InChI |
InChI=1S/C22H17N/c1-16-21(17-10-4-2-5-11-17)19-14-8-9-15-20(19)23-22(16)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI Key |
DRCHDRCADVTBLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Methylsulfanyl)propyl]pyridin-3-amine](/img/structure/B12089828.png)
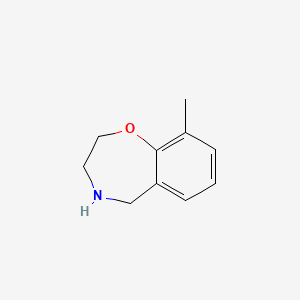
![3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089849.png)
![3-[2'-Deoxy-5'-O-DMT-b-D-ribofuranosyl]pyrido[2,3-d]pyrimidine-2,7(8H)-dione 3'-CE phosphoramidite](/img/structure/B12089851.png)

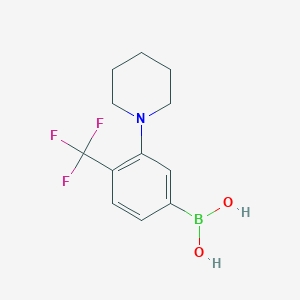
![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)


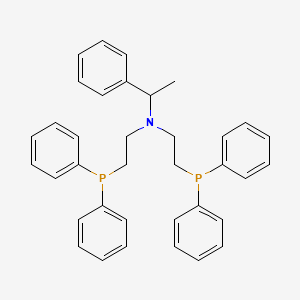
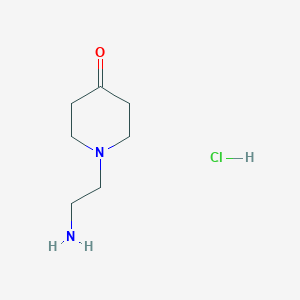
![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

